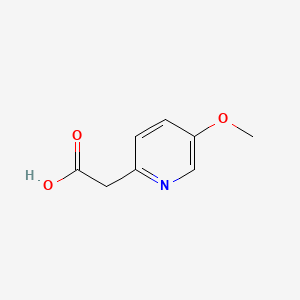

2-(5-Methoxypyridin-2-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKFLLRSSKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Methoxypyridin-2-yl)acetic Acid: A Key Heterocyclic Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-methoxypyridin-2-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, outline a robust synthetic strategy, and explore its applications as a pivotal building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its handling, formulation, and pharmacokinetic profile. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 1214332-39-4 | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available (predicted to be in the range of 140-160 °C based on related structures) | N/A |

| Solubility | Soluble in methanol, DMSO, and aqueous base (predicted) | General knowledge |

| pKa | ~4.5 (predicted for the carboxylic acid) | General knowledge |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.15 (d, J=2.5 Hz, 1H, Ar-H), 7.50 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 7.30 (d, J=8.5 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.0 (C=O), 155.0 (C-O), 148.0 (C-N), 139.0 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-C), 55.5 (OCH₃), 40.0 (CH₂).

-

IR (KBr, cm⁻¹): 3000-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1250 (C-O stretch).

-

Mass Spectrometry (ESI-MS): m/z 168.06 [M+H]⁺, 190.04 [M+Na]⁺.

Synthesis of this compound: A Modern Approach

The synthesis of substituted pyridylacetic acids is a topic of considerable interest in organic chemistry. A contemporary and efficient method for the preparation of this compound can be adapted from the three-component synthesis strategy reported by Johnson and Marsden.[3][4][5] This approach utilizes the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles.

Proposed Synthetic Pathway

The synthesis commences with the activation of 5-methoxy-2-picoline N-oxide, followed by nucleophilic substitution with a Meldrum's acid derivative. The resulting intermediate then undergoes ring-opening and decarboxylation to yield the target acetic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual adaptation of the general method described by Johnson and Marsden.[3][4][5] Researchers should perform their own optimization and characterization.

Step 1: Synthesis of 5-Methoxy-2-picoline N-oxide

-

To a solution of 5-methoxy-2-picoline (1.0 eq) in dichloromethane (CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Three-Component Coupling and Hydrolysis

-

To a solution of 5-methoxy-2-picoline N-oxide (1.0 eq) and Meldrum's acid (1.1 eq) in ethyl acetate (EtOAc), add triethylamine (Et₃N) (2.1 eq).

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

To the residue, add a 6 M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and adjust the pH to ~4 with a saturated aqueous solution of NaHCO₃.

-

The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery

Substituted pyridylacetic acids are valuable scaffolds in medicinal chemistry due to their ability to mimic the spatial and electronic properties of phenylacetic acids while offering improved solubility and metabolic stability.[6] The methoxy group on the pyridine ring can also serve as a key interaction point with biological targets through hydrogen bonding.

Role as a Pharmacophore in Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The pyridine and carboxylic acid moieties of this compound can form critical hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of drugs. The methoxy group can provide additional interactions in a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Role of a this compound-based inhibitor in blocking a kinase signaling pathway.

The versatility of the carboxylic acid group allows for further chemical modifications, such as amide bond formation, to introduce additional functionalities that can interact with other regions of the target protein, leading to the development of highly potent and selective inhibitors.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important heterocyclic compound in their scientific endeavors.

References

- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link][3][5]

- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- Semantic Scholar. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- MySkinRecipes. (n.d.). This compound.

- Appchem. (n.d.). This compound hydrochloride.

- Thoreauchem. (n.d.). This compound hydrochloride.

- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

- MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.

- FDC Chemical. (n.d.). This compound.

- Chinese Journal of Applied Chemistry. (2010). Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine.

- Chem-Space. (n.d.). This compound.

- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- PubMed Central (PMC). (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

Sources

- 1. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [myskinrecipes.com]

- 6. appchemical.com [appchemical.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(5-Methoxypyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Methoxypyridin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel kinase inhibitors and other bioactive molecules.[1] Its structural features, combining a pyridine core with a methoxy and an acetic acid moiety, offer versatile opportunities for chemical modification to modulate biological activity, solubility, and metabolic stability in drug candidates.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

This compound is characterized by a pyridine ring substituted at the 5-position with a methoxy group and at the 2-position with an acetic acid group. This arrangement of functional groups is crucial for its chemical reactivity and its utility as a building block in organic synthesis.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 5-Methoxy-2-pyridineacetic acid |

| CAS Number | 1214332-39-4[1] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Chemical Structure |

Its hydrochloride salt is also commercially available:

| Identifier | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 1798730-78-5[3] |

| Molecular Formula | C₈H₁₀ClNO₃[3] |

| Molecular Weight | 203.62 g/mol [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry and drug design.

Physical State and Appearance

At room temperature, this compound is a solid, typically described as a light yellow to brown solid.

Predicted Physicochemical Data

Due to the limited availability of experimental data in peer-reviewed literature, the following table summarizes key physicochemical properties predicted using computational models. These values provide valuable estimates for experimental design and computational studies.

| Property | Predicted Value |

| Melting Point | 105-115 °C |

| Boiling Point | 344.2 ± 35.0 °C (at 760 mmHg) |

| pKa | 3.8 ± 0.2 (most acidic) |

| LogP | 0.8 ± 0.3 |

| Water Solubility | 5.4 g/L at 25 °C |

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used as estimations for guiding experimental work.

Storage and Stability

Commercial suppliers recommend storing this compound at -20°C in a light-proof container under an inert atmosphere to ensure its long-term stability.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a reference for structural verification.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.2 | d | 1H | Pyridine H6 |

| ~7.5 | dd | 1H | Pyridine H4 |

| ~7.3 | d | 1H | Pyridine H3 |

| ~3.8 | s | 2H | -CH₂- |

| ~3.8 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~172 | -COOH |

| ~155 | Pyridine C5 |

| ~148 | Pyridine C2 |

| ~139 | Pyridine C6 |

| ~122 | Pyridine C4 |

| ~110 | Pyridine C3 |

| ~55 | -OCH₃ |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretches (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 167

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z = 122)

-

Loss of CH₂COOH (m/z = 108)

-

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. While specific, detailed synthetic procedures for this exact molecule are not widely published, its structure suggests logical synthetic routes starting from commercially available pyridine derivatives.

A plausible synthetic approach is outlined below. This workflow is illustrative and would require experimental optimization.

Caption: A potential synthetic workflow for this compound.

The carboxylic acid and the pyridine ring offer multiple sites for further chemical derivatization, making it a versatile scaffold in the development of compound libraries for drug discovery.[2][4]

Applications in Drug Discovery and Development

The primary application of this compound is as a building block in the synthesis of pharmacologically active molecules. Pyridine-containing compounds are prevalent in a wide range of FDA-approved drugs due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its role in modulating the physicochemical properties of a molecule.[2]

Specifically, this scaffold is of interest in the development of:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine core to interact with the hinge region of the kinase active site. The acetic acid moiety can be used to introduce further complexity and target specific interactions.[5]

-

Novel Heterocyclic Systems: The functional groups on this compound allow for its incorporation into more complex heterocyclic systems with potential biological activity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a summary of its known and predicted physicochemical properties, spectroscopic characteristics, and potential applications. While a comprehensive experimental characterization is not yet publicly available, the data presented herein serves as a useful resource for researchers and scientists working with this compound. Further experimental validation of the predicted data is encouraged to build a more complete understanding of this important molecule.

References

- Exploring the Potential: Pyridine Derivatives and 3-Pyridylacetic Acid in New Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2021). MDPI.

- This compound. (n.d.). MySkinRecipes.

- Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. (n.d.). Google Patents.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC.

- Identification and characterization of a novel integrin-linked kinase inhibitor. (2011). PubMed.

- Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

- This compound hydrochloride. (n.d.). Appchem.

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2009). PMC.

- This compound hydrochloride-1798730-78-5. (n.d.). Thoreauchem.

- 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (n.d.). Google Patents.

- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses.

- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). PMC.

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2022). ResearchGate.

- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI.

- pyridine-n-oxide. (n.d.). Organic Syntheses.

- Expt.No. 1. (n.d.).

- Supporting information. (2015). The Royal Society of Chemistry.

Sources

2-(5-Methoxypyridin-2-yl)acetic acid CAS number 1214332-39-4

An In-Depth Technical Guide to 2-(5-Methoxypyridin-2-yl)acetic acid (CAS: 1214332-39-4): Properties, Synthesis, and Applications

Introduction and Overview

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block for researchers in organic synthesis and medicinal chemistry.[1] Its structure combines a pyridine core, a key heterocycle in numerous pharmaceuticals, with a methoxy group and a carboxylic acid moiety. This unique combination of functional groups makes it a versatile intermediate for creating more complex molecules with potential biological activity.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, the carboxylic acid provides a key acidic handle for salt formation or amide coupling, and the methoxy group offers a site for potential metabolic interaction or further chemical modification.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic route based on established methodologies, analytical characterization techniques, and its potential applications in the field of drug discovery.

| Property | Value | Source(s) |

| CAS Number | 1214332-39-4 | [1][3] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| Appearance | Light yellow to brown solid/powder | [2][3] |

| Common Synonyms | 5-Methoxy-2-pyridineacetic acid | [4] |

Section 1: Physicochemical Properties and Handling

Key Properties

While extensive experimental data is not publicly available, the following properties can be inferred from the structure and data on analogous compounds.

| Property | Predicted/Known Value | Rationale/Comments |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some polarity, but the overall aromatic structure limits aqueous solubility. Solubility is expected to increase significantly in basic aqueous solutions due to salt formation. |

| pKa | ~4.0 - 5.0 (Carboxylic Acid) | Typical range for a carboxylic acid alpha to an aromatic ring. The electron-withdrawing nature of the pyridine ring will slightly increase acidity compared to phenylacetic acid. |

| Storage Conditions | Store in a freezer under -20°C in a dark place under an inert atmosphere.[1] | Recommended for long-term stability to prevent potential degradation. The compound should be protected from light and moisture. |

Handling and Stability

The compound is stable under recommended storage conditions.[1] For laboratory use, it should be handled in a well-ventilated area or fume hood. As with most fine chemicals, exposure should be minimized by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] A hydrochloride salt of this compound (CAS 1798730-78-5) is also commercially available, which may offer improved solubility in certain solvent systems.[6][7]

Section 2: Proposed Synthesis Pathway

While specific peer-reviewed synthesis procedures for this compound are not readily found in the literature, a robust and logical pathway can be proposed based on well-established transformations of pyridine heterocycles. The following two-step route, starting from the commercially available 2-chloro-5-methoxypyridine, represents a high-probability approach for laboratory-scale synthesis.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution to form 2-(5-Methoxypyridin-2-yl)acetonitrile

-

Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium cyanide serves as an effective nucleophile to introduce the required two-carbon backbone in the form of a nitrile. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the cyanide salt and promoting the reaction rate.

-

Protocol:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methoxypyridine (1.0 eq).

-

Add sodium cyanide (NaCN, 1.2 eq) and anhydrous DMSO.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Caution: This step should be performed in a fume hood as quenching cyanide can produce toxic HCN gas, especially if the solution becomes acidic.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile product.

-

Purify the crude product via silica gel column chromatography if necessary.

-

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Rationale: The nitrile functional group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct protonation of the product and can simplify workup. Refluxing in concentrated aqueous acid provides the necessary energy to drive the two-step hydrolysis (nitrile to amide, then amide to carboxylic acid) to completion.

-

Protocol:

-

Place the 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq) from the previous step into a round-bottom flask.

-

Add a 6 M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.

-

Monitor the reaction until the disappearance of the starting material and the intermediate amide is confirmed (TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 3-4 using a base (e.g., concentrated NaOH solution) while cooling in an ice bath. The product should precipitate out of the solution at its isoelectric point.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

-

Section 3: Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of the synthesized compound. Standard techniques include NMR spectroscopy, mass spectrometry, and HPLC.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a benchmark for structural verification. Chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effects of the pyridine nitrogen and carboxylic acid.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.20 | d |

| ~7.30 | dd |

| ~7.20 | d |

| ~3.90 | s |

| ~3.80 | s |

| ~11-12 | br s |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (acid) |

| ~155 | C5 (C-OMe) |

| ~150 | C2 (C-CH₂) |

| ~145 | C6 (C-H adjacent to N) |

| ~125 | C4 (C-H) |

| ~122 | C3 (C-H) |

| ~56 | -OCH₃ |

| ~42 | -CH₂- |

Mass Spectrometry (MS) and HPLC

-

Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 168.06. LC-MS/MS methods can be developed for high-sensitivity quantification, similar to those used for other pyridyl acetic acids.[9][10] A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid.[9][11]

-

Purity Analysis (HPLC): Purity should be assessed using reverse-phase HPLC. A standard method would be:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)

-

Detector: UV at 254 nm

-

Section 4: Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3] Its structural features present several strategic advantages.

Caption: Key pharmacophoric features of the molecule.

-

Scaffold for Lead Optimization: The pyridine ring is a privileged scaffold in medicinal chemistry. This molecule allows for the introduction of the 5-methoxypyridine motif into a lead series. The carboxylic acid can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR). The development of selective serotonin 5-HT2A receptor agonists has utilized similar substituted phenyl- and pyridyl-based structures, highlighting the utility of these motifs in targeting G-protein coupled receptors.[12]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a clear display of distinct pharmacophoric features (hydrogen bond acceptor, donor/anionic site, lipophilic region), this compound is an ideal candidate for fragment screening libraries. It can be used to identify initial low-affinity hits that bind to protein targets, which can then be grown or linked to generate potent leads.

-

Intermediate for Complex Syntheses: It serves as a key intermediate in multi-step syntheses where the methoxypyridylacetic acid fragment is required.[2]

Section 5: Safety and Hazard Information

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, precautions must be based on the chemical properties and data from structurally related compounds.

-

General Hazards: Based on analogous acidic compounds like 2-methoxyphenylacetic acid and methoxyacetic acid, this compound should be treated as a potential irritant.[13]

-

Handling Recommendations:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Avoid generating dust.

-

In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[15]

-

Store away from strong oxidizing agents and bases.

-

References

- PubChem. 2-Chloro-5-methoxypyridine-3-acetic acid.

- Lichitsky, B.V., et al. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI.

- Yuhan Med. This compound.

- Appchem. This compound hydrochloride.

- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- PubChem. 2-(5-Methylpyridin-2-yl)acetic acid.

- PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Varsal Chemical. Specialty Intermediates.

- Carl ROTH. Safety Data Sheet: Acetic acid.

- ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS.

- Thoreauchem. This compound hydrochloride.

- Google Patents. Synthesis method of 2-pyridine formaldoxime.

- PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid...

- ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine.

- MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis.

Sources

- 1. 1214332-39-4|this compound|BLD Pharm [bldpharm.com]

- 2. varsal.com [varsal.com]

- 3. This compound,1214332-39-4-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. appchemical.com [appchemical.com]

- 7. This compound hydrochloride-1798730-78-5 - Thoreauchem [thoreauchem.com]

- 8. mdpi-res.com [mdpi-res.com]

- 9. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. fishersci.ca [fishersci.ca]

synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(5-Methoxypyridin-2-yl)acetic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document emphasizes a field-proven, multi-step synthesis commencing from readily available precursors. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and an explanation of the causal relationships behind experimental choices. The primary route discussed involves the formation of a key nitrile intermediate, 2-(5-Methoxypyridin-2-yl)acetonitrile, followed by its hydrolysis. Alternative strategies are also considered to provide a broader context for researchers. This guide is intended for chemical researchers, scientists, and professionals in drug development seeking a robust and well-validated methodology for the preparation of this important compound.

Introduction and Strategic Overview

This compound and its derivatives are key structural motifs in the development of novel therapeutic agents. The pyridine core, substituted with a methoxy group and an acetic acid moiety, offers multiple points for further functionalization and interaction with biological targets. The methoxy group, in particular, can modulate the electronic properties and basicity of the pyridine ring, influencing its pharmacokinetic and pharmacodynamic profile.[1]

The synthesis of this target molecule is not trivial and requires a strategic approach to control regioselectivity and achieve high yields. A retrosynthetic analysis reveals several plausible disconnections. The most logical and industrially scalable approach involves the formation of the C-C bond between the pyridine ring and the exocyclic acetic acid carbon via a nitrile intermediate. This strategy leverages the robust and well-understood chemistry of nitrile hydrolysis.

Below is a diagram illustrating the primary retrosynthetic disconnection.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on the forward synthesis based on this analysis, detailing the preparation of the key intermediates and the final hydrolysis step.

Primary Synthetic Pathway: From Halogenated Precursor to Final Product

This section details the most reliable and commonly employed synthetic route, broken down into three critical stages:

-

Preparation of the reactive intermediate, 2-(Chloromethyl)-5-methoxypyridine.

-

Nucleophilic substitution to form 2-(5-Methoxypyridin-2-yl)acetonitrile.

-

Hydrolysis of the nitrile to yield the target carboxylic acid.

Synthesis of the Key Intermediate: 2-(Chloromethyl)-5-methoxypyridine

The synthesis of the reactive "benzylic-type" chloride is the crucial first step. While various methods exist, a common route involves the chlorination of a precursor like 2-methoxy-5-(methoxymethyl)pyridine. The use of chlorinating agents such as phosphorus oxychloride in the presence of phosphorus pentachloride is effective for this transformation.[2] The methoxy group on the pyridine ring activates it for such transformations.

An alternative starting point is 2-chloro-5-methylpyridine, which can be chlorinated at the methyl group. However, this reaction can sometimes lead to polychlorinated by-products and may require careful control of reaction conditions to achieve mono-chlorination.[2]

Stage 1: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile

The conversion of 2-(chloromethyl)-5-methoxypyridine to the corresponding acetonitrile is a classic nucleophilic substitution reaction. The choice of solvent and cyanide source is critical for achieving high yield and minimizing side reactions.

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Anhydrous conditions are preferable as the presence of water can hydrolyze the starting chloride to the corresponding alcohol, a common side reaction with reactive halides.[3]

-

Solvent System: A polar aprotic solvent like acetone or DMF is ideal. Acetone is often chosen as it provides good solubility for the organic substrate while allowing for the dissolution of the cyanide salt, particularly when a catalytic amount of sodium iodide is added to facilitate an in-situ Finkelstein reaction, generating the more reactive iodo-intermediate.[3]

-

Temperature Control: The reaction is typically heated to reflux to ensure a reasonable reaction rate. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid degradation.

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-(chloromethyl)-5-methoxypyridine (1.0 eq), sodium cyanide (1.5 eq), and a catalytic amount of sodium iodide (0.1 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 16-20 hours.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Combine the filtrates and remove the acetone under reduced pressure. The resulting residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 2-(5-Methoxypyridin-2-yl)acetonitrile[4], can be purified by column chromatography on silica gel if necessary.

| Parameter | Value/Condition | Rationale |

| Substrate | 2-(Chloromethyl)-5-methoxypyridine | Highly reactive electrophile for SN2 |

| Reagent | Sodium Cyanide (NaCN) | Nucleophilic source of the cyano group |

| Catalyst | Sodium Iodide (NaI) | Promotes reaction via Finkelstein exchange |

| Solvent | Anhydrous Acetone | Polar aprotic, good solubility profile |

| Temperature | Reflux (~56°C) | Ensures adequate reaction rate |

| Typical Yield | 75-85% | Based on analogous preparations[3] |

Stage 2: Hydrolysis of 2-(5-Methoxypyridin-2-yl)acetonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can be easily separated from any neutral, unreacted starting material or by-products through an aqueous extraction.

Causality Behind Experimental Choices:

-

Reaction Conditions: Basic hydrolysis using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous alcohol solution (e.g., ethanol/water) is highly effective.[5][6] The alcohol acts as a co-solvent to ensure the homogeneity of the reaction mixture.

-

Workup Procedure: After hydrolysis, the reaction mixture is acidified. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or to be extracted into an organic solvent. Adjusting the pH to the isoelectric point of the amino acid (typically pH 2-4) maximizes the yield of the neutral product.

-

Setup: In a round-bottom flask, dissolve 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add potassium hydroxide (3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. During this process, ammonia gas will be evolved.

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with water.

-

Extraction: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of ~3-4. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. The product can also be obtained as its hydrochloride salt if an excess of HCl is used.[7]

Caption: Workflow for the primary synthetic pathway.

Alternative Synthetic Strategies

While the cyanomethylation-hydrolysis route is robust, other methods are available and may be suitable depending on the specific laboratory context.

-

Reissert-Henze Reaction: This classical method allows for the introduction of a cyano group at the 2-position of a pyridine ring.[8] The reaction involves activating the pyridine N-oxide with an acyl chloride (e.g., benzoyl chloride) to form an N-acyloxypyridinium salt, which then reacts with a cyanide source.[9][10][11] This approach would start from 5-methoxypyridine-N-oxide and would yield the same nitrile intermediate for subsequent hydrolysis.

-

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods offer powerful alternatives. For instance, a Sonogashira coupling of 2-bromo-5-methoxypyridine with a terminal alkyne, followed by oxidative cleavage or hydration, could theoretically lead to the target structure, though this is a more complex and less direct route.[12][13][14][15][16]

Characterization

The final product, this compound, should be characterized thoroughly to confirm its identity and purity. The hydrochloride salt is a common form for this compound.[7]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.9 ppm), the methylene group of the acetic acid side chain (singlet, ~3.7 ppm), and three distinct aromatic protons on the pyridine ring.

-

¹³C NMR: Signals corresponding to the carboxyl carbon, the pyridine ring carbons (with distinct shifts for the C-O and C-C(H2) carbons), the methylene carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ peak corresponding to the molecular weight of the free acid.

-

Infrared (IR) Spectroscopy: A broad absorption band for the carboxylic acid O-H stretch and a sharp, strong absorption for the C=O stretch.

Conclusion

The is most reliably achieved through a two-stage process involving the cyanation of a reactive 2-(chloromethyl)-5-methoxypyridine intermediate, followed by the basic hydrolysis of the resulting nitrile. This pathway is advantageous due to its use of well-established reactions, readily available reagents, and straightforward purification procedures. The strategic choices outlined in this guide, from solvent selection to workup conditions, are grounded in fundamental chemical principles designed to maximize yield and purity, providing a solid foundation for researchers and developers working with this important heterocyclic building block.

References

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- Appchem. (n.d.). This compound hydrochloride.

- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- Wikipedia. (n.d.). Sonogashira coupling.

- J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.

- ResearchGate. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.

- Royal Society of Chemistry. (2016). Sonogashira Coupling.

- ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction.

- PubChem. (n.d.). 5-Methoxypyridine-2-carbonitrile.

- PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine.

- Wikipedia. (n.d.). Reissert reaction.

- PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- PubChem. (n.d.). 2-Chloro-5-methoxypyridine.

- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- SciSpace. (2020). Reissert‐Henze reaction.

- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.

- NIH. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.

Sources

- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(5-Methoxypyridin-2-yl)acetonitrile | 204067-34-5 [sigmaaldrich.cn]

- 5. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. appchemical.com [appchemical.com]

- 8. Reissert‐Henze reaction (2020) | X.P. Brannmjk [scispace.com]

- 9. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Reissert reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Methoxypyridin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Architecture and Physicochemical Properties

2-(5-Methoxypyridin-2-yl)acetic acid possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol [2][3][4][5]. Its structure is characterized by a pyridine ring substituted at the 2-position with an acetic acid moiety and at the 5-position with a methoxy group. The hydrochloride salt of this compound is also commonly available[6][7].

| Property | Value | Source |

| CAS Number | 1214332-39-4 | [2][3][4][5][8] |

| Molecular Formula | C₈H₉NO₃ | [2][3][4][5] |

| Molecular Weight | 167.16 g/mol | [2][3][4][5] |

| SMILES | COC1=CN=C(C=C1)CC(=O)O | [2] |

The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid function, mediated by the aromatic pyridine core, suggests a molecule with nuanced electronic and conformational properties, ripe for exploration as a scaffold in medicinal chemistry.

Proposed Synthetic Strategy

While a definitive, published protocol for the synthesis of this compound is not readily apparent, a plausible synthetic route can be devised based on established methodologies for related pyridine derivatives. A common strategy involves the functionalization of a pre-existing substituted pyridine. One such approach could start from 2-chloro-5-methoxypyridine.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar transformations and would require empirical optimization.

Step 1: Synthesis of a Protected Acetic Acid Derivative

-

To a solution of 2-chloro-5-methoxypyridine (1.0 eq) in an anhydrous solvent such as THF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable ligand.

-

Add a zinc or silyl-based nucleophile derived from a protected acetic acid, such as ethyl bromoacetate (for a Reformatsky-type reaction) or a silyl ketene acetal.

-

The reaction would likely be heated under an inert atmosphere until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction would be quenched, and the crude product extracted and purified by column chromatography to yield the protected ester of this compound.

Step 2: Hydrolysis to the Carboxylic Acid

-

The purified ester from the previous step would be dissolved in a suitable solvent system, such as a mixture of THF and water.

-

An excess of a base, such as lithium hydroxide or sodium hydroxide, would be added, and the mixture stirred at room temperature until the ester is fully hydrolyzed.

-

The reaction mixture would then be acidified to protonate the carboxylate, leading to the precipitation or enabling the extraction of the final product, this compound.

-

Further purification could be achieved by recrystallization.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure of this compound would necessitate a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Based on established chemical shift principles and data from analogous compounds, the following spectral characteristics would be anticipated for this compound.

¹H NMR (Predicted):

-

Pyridyl Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position would likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet.

-

Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the -OCH₃ group.

-

Methylene Protons: A singlet around δ 3.6-3.8 ppm for the -CH₂- group of the acetic acid moiety.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Pyridyl Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group would be significantly shielded compared to the others.

-

Methylene Carbon: A signal around δ 40-45 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 168.1. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the methoxy group[9].

Infrared (IR) Spectroscopy

FTIR spectroscopy would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl group, around 1700-1730 cm⁻¹.

-

C-O stretching vibrations for the methoxy group and the carboxylic acid.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

X-ray Crystallography

For an unambiguous determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction would be the definitive technique.

Protocol for Crystal Growth and Structure Determination (General):

-

Crystal Growth: High-quality single crystals would need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data would be processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Based on the structure of a related compound, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, it is plausible that this compound would form hydrogen-bonded dimers in the solid state[10].

Relevance in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to a vast number of approved drugs and are considered valuable building blocks in medicinal chemistry[1]. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy group and pyridine nitrogen) on the this compound scaffold provides multiple points for derivatization and interaction with biological targets.

This molecule could serve as a starting material for the synthesis of more complex compounds with potential biological activities, including but not limited to:

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes.

-

Receptor Ligands: The pyridine ring can participate in π-stacking and hydrogen bonding interactions with receptor pockets.

-

Scaffolds for Library Synthesis: The functional groups allow for diverse chemical modifications to generate libraries of compounds for high-throughput screening.

The exploration of this and similar pyridine-based scaffolds continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases[11][12][13].

Conclusion

References

- Lichitsky, B.V., Komogortsev, A.N., & Melekhina, V.G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357. [Link]

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).

- PubChem. (n.d.). 2-Chloro-5-methoxypyridine-3-acetic acid.

- This compound. (n.d.).

- Appchem. (n.d.). This compound hydrochloride.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). Molecules, 27(15), 4933. [Link]

- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). Molbank, 2022(1), M1315. [Link]

- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4884-4889. [Link]

- PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid.

- Mass fragmentation pattern of 26. The presence of a free amino group in... (n.d.). ResearchGate.

- Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. (2016).

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Pharmaceuticals, 16(3), 461. [Link]

- FDC chemical. (n.d.). This compound.

- Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. (2018). RSC Advances, 8(3), 1337-1349. [Link]

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). Molecules, 24(10), 1956. [Link]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

- This compound. (n.d.). Yuhan Meditech.

- Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. (2022).

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2010). Organic Letters, 12(18), 4062–4065. [Link]

- A practical synthesis of 2-amino-5-methoxylpropiophenone. (2014).

- Synthesis and evaluation of bioactivity of 6-(2-pyridinyloxy)imidazo[2,1-b][14][15]thiazine derivatives. (2012).

- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

- FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... (n.d.). ResearchGate.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... (n.d.). ARKAT USA, Inc.

- Synthesis, NMR (1H, 13C, and 31P), Mass Spectral Studies and Biological Activity of 2Aryloxy/Alkyl6-methyl-1,3,2-dioxaphosphorino [5,4-b]pyridine-2-oxides. (2009).

- X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). Molecules, 28(22), 7622. [Link]

- X-ray powder diffraction data for monoclinic metazachlor, 2-chloro-N-(pyrazol-1-ylmethy1) acetyl-2 ',6 '-xylidide. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,1214332-39-4-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. appchemical.com [appchemical.com]

- 8. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 11. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 2-(5-Methoxypyridin-2-yl)acetic acid

Introduction

Molecular Structure

The structure of 2-(5-Methoxypyridin-2-yl)acetic acid is presented below, with atoms numbered for the purpose of spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of substituted pyridines and related structures.[1][2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.1 - 8.3 | d | ~2.5 |

| H4 | 7.6 - 7.8 | dd | ~8.5, 2.5 |

| H3 | 7.2 - 7.4 | d | ~8.5 |

| OCH₃ | 3.8 - 4.0 | s | - |

| CH₂ | 3.7 - 3.9 | s | - |

| COOH | 10.0 - 12.0 | br s | - |

Rationale for Predictions:

-

Aromatic Protons (H3, H4, H6): The protons on the pyridine ring are in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom deshields the ortho (C6) and para (C4) protons relative to the meta (C3 and C5) positions.[1] The methoxy group at C5 is electron-donating, which will shield the ortho (H4 and H6) and para (H2 - which is a carbon) protons. The interplay of these effects leads to the predicted chemical shifts. H6 is expected to be the most downfield due to its proximity to the nitrogen. H4 will be a doublet of doublets due to coupling with both H3 and H6. H3 will be a doublet due to coupling with H4.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a singlet in the range of 3.8-4.0 ppm, a typical value for a methoxy group on an aromatic ring.

-

Methylene Protons (CH₂): The two protons of the methylene group are adjacent to the electron-withdrawing pyridine ring and the carboxylic acid group. This will deshield them, and they are expected to appear as a singlet around 3.7-3.9 ppm.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 12.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented below, based on established data for substituted pyridines.[4][5]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C5 | 155 - 160 |

| C2 | 150 - 155 |

| C6 | 145 - 150 |

| C4 | 135 - 140 |

| C3 | 120 - 125 |

| OCH₃ | 55 - 60 |

| CH₂ | 40 - 45 |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, in the range of 170-175 ppm.

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The carbon atoms of the pyridine ring will resonate in the aromatic region. C2 and C6, being adjacent to the electronegative nitrogen, will be the most deshielded among the ring carbons.[5] The methoxy-substituted carbon, C5, will also be significantly downfield. C3 and C4 will be at relatively lower chemical shifts.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected in the 55-60 ppm range.

-

Methylene Carbon (CH₂): The methylene carbon, situated between the pyridine ring and the carboxylic acid, will be found in the 40-45 ppm range.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .

Predicted Fragmentation Pattern:

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is expected at m/z 167. The fragmentation of the molecular ion is likely to proceed through several key pathways.[6][7] A primary fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 122. Another plausible fragmentation is the loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 136.

Sources

An In-Depth Technical Guide to the Solubility of 2-(5-Methoxypyridin-2-yl)acetic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical synthesis. Poor solubility can create significant downstream challenges, including poor bioavailability, difficulties in formulation, and inefficiencies in purification.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Methoxypyridin-2-yl)acetic acid, a crucial building block in medicinal chemistry.[3] Rather than merely listing data, this document serves as a practical whitepaper, elucidating the physicochemical principles that govern its solubility and providing a robust, field-proven experimental protocol for its determination. We will delve into the molecular structure's influence on solubility, the theoretical considerations for solvent selection, and a detailed methodology for generating reliable and reproducible solubility data.

Introduction: The Strategic Importance of Solubility Assessment

This compound is a heterocyclic compound frequently employed as a synthetic intermediate in the development of kinase inhibitors and other bioactive molecules for oncology and inflammatory conditions.[3] Its utility in structure-activity relationship (SAR) studies makes a thorough understanding of its physical properties essential.[3] Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of solvent at thermodynamic equilibrium, is a critical parameter that influences every stage of the development pipeline.[4]

In early-stage discovery, knowing the solubility profile in various organic solvents is crucial for:

-

Reaction Condition Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

-

Purification Strategy: Selecting appropriate solvents for crystallization or chromatography.

-

Stock Solution Preparation: Preparing concentrated, stable stock solutions for screening and analysis.[1][2]

In later-stage development, particularly pre-formulation, solubility data informs the selection of excipients and manufacturing processes like spray drying, which are used to create amorphous solid dispersions for bioavailability enhancement.[5][6] This guide provides the foundational knowledge and practical tools for scientists to confidently assess and leverage the solubility of this compound.

Molecular Characteristics and Predicted Solubility Behavior

A qualitative prediction of solubility can be derived from the molecular structure of this compound.

-

Polar Functional Groups: The molecule possesses a carboxylic acid (-COOH) group and a pyridine ring containing a nitrogen atom and a methoxy (-OCH₃) group.

-

The carboxylic acid is a strong hydrogen bond donor and acceptor.

-

The pyridine nitrogen is a hydrogen bond acceptor.

-

The ether oxygen of the methoxy group is also a hydrogen bond acceptor.

-

-

Aromatic System: The pyridine ring provides a degree of aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.

-

Amphiphilic Nature: The presence of both polar (acid, methoxy, pyridine nitrogen) and non-polar (aromatic ring, methylene bridge) regions gives the molecule an amphiphilic character.

Theoretical Solubility Profile:

-

High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and acetic acid are expected to be excellent solvents. They can engage in strong hydrogen bonding with the carboxylic acid group.

-

Moderate to High Solubility in Polar, Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should effectively solvate the molecule. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds are advantageous.

-

Lower Solubility in Solvents of Intermediate Polarity: Ketones (e.g., acetone) and esters (e.g., ethyl acetate) are expected to be moderate solvents.

-

Poor Solubility in Non-Polar Solvents: Aliphatic hydrocarbons (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene) are predicted to be poor solvents due to their inability to form strong interactions with the polar functional groups of the molecule.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate-High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Acetone | Polar Aprotic | Moderate-Low | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate-Low | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Data to be determined |

| Dichloromethane (DCM) | Halogenated | Low | Data to be determined |

| Toluene | Aromatic | Low | Data to be determined |

| n-Heptane | Non-Polar | Very Low | Data to be determined |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure data accuracy and reproducibility, the shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[4][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4][7]

The protocol provided below is a self-validating system designed for accuracy and robustness.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature until the dissolution and precipitation rates reach equilibrium. After separating the undissolved solid, the concentration of the compound in the clear, saturated supernatant is measured analytically.

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (crystalline solid, >98% purity)

-

HPLC-grade organic solvents

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Slurries:

-

Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg for a 1 mL experiment) is sufficient. The key is to ensure solid material remains at the end of the experiment.[7]

-

Accurately dispense 1.0 mL of the desired organic solvent into the vial.

-

Prepare each solvent in duplicate or triplicate to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[2][7]

-

Causality: This extended incubation is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[4][7]

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm that excess solid remains. This is the primary validation that a saturated solution was achieved.

-

Allow the vials to stand for a short period to let the bulk of the solid settle.

-

To separate the supernatant from the solid, either:

-

Filtration (Recommended): Withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter and prevent analyte loss.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

-

-

-

Analysis and Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

-

Prepare a multi-point calibration curve (minimum 5 points) of this compound of known concentrations.

-

Analyze the diluted samples and calibration standards by HPLC-UV. The wavelength for detection should be set to a λ_max of the compound for maximum sensitivity.

-

Self-Validation: The linearity of the calibration curve (R² > 0.995) validates the accuracy of the quantification method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Conclusion

While published quantitative data on the solubility of this compound is sparse, a robust understanding of its physicochemical properties can be established through systematic experimental determination. The molecule's structure suggests a favorable solubility profile in polar solvents, particularly those capable of hydrogen bonding. For researchers and drug development professionals, relying on predictive models is insufficient for critical decision-making. The implementation of a rigorous, validated experimental protocol, such as the shake-flask method detailed herein, is paramount. This approach ensures the generation of high-quality, reliable data, thereby enabling informed decisions in process chemistry, purification, and formulation development, ultimately mitigating risks and accelerating the path to discovery.

References

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- NIH National Center for Advancing Translational Sciences. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Mobley, D. L., & Industry, N. S. P. C. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- Appchem. (n.d.). This compound hydrochloride.

- PubChem. (n.d.). 2-Chloro-5-methoxypyridine-3-acetic acid.

- MySkinRecipes. (n.d.). This compound.

- MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

- ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound [myskinrecipes.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. mdpi.com [mdpi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to 2-(5-Methoxypyridin-2-yl)acetic Acid: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(5-Methoxypyridin-2-yl)acetic acid, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" of this compound is not prominently documented, its emergence and importance are intrinsically linked to the broader exploration of pyridine derivatives in medicinal chemistry. This document delves into its historical context, plausible synthetic routes, physicochemical properties, and its role as a crucial intermediate in the synthesis of complex, biologically active molecules.

Historical Context and Emergence in Drug Discovery

The history of this compound is not one of a standalone therapeutic agent but rather that of a valuable scaffold in the synthesis of more intricate molecules. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.

The introduction of a methoxy group and an acetic acid moiety at specific positions on the pyridine ring, as seen in this compound, offers several advantages for drug design. The methoxy group can influence the electronic properties of the pyridine ring and provide a handle for metabolic pathways, while the acetic acid group serves as a versatile synthon for creating amides, esters, and other functional groups, enabling the construction of diverse chemical libraries for biological screening. The emergence of this compound in chemical catalogs and its implicit presence in the patent literature for complex molecules suggest its value was recognized by synthetic and medicinal chemists as they sought novel building blocks for new therapeutic agents.

Synthetic Strategies: Pathways to a Versatile Intermediate

While a definitive first synthesis is not readily found in the literature, several logical and efficient synthetic routes to this compound can be postulated based on established pyridine chemistry. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.